

Application Notes and Protocols: PROTAC ER α Degradar-7 for Inducing ER α Degradation

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Compound of Interest

Compound Name: *ER ligand-6*

Cat. No.: *B15620076*

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These application notes provide a comprehensive guide to utilizing PROTAC ER α Degradar-7 (compound i-320), a potent selective estrogen receptor alpha (ER α) degrader. This document outlines its mechanism of action, quantitative performance metrics, and detailed protocols for its application in cell-based assays.

Introduction

PROTAC ER α Degradar-7 is a heterobifunctional molecule designed to induce the degradation of the ER α protein. It functions as a proteolysis-targeting chimera (PROTAC), simultaneously binding to ER α and an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ER α , marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful tool for studying ER α signaling and for the development of novel therapeutics for ER α -dependent cancers.

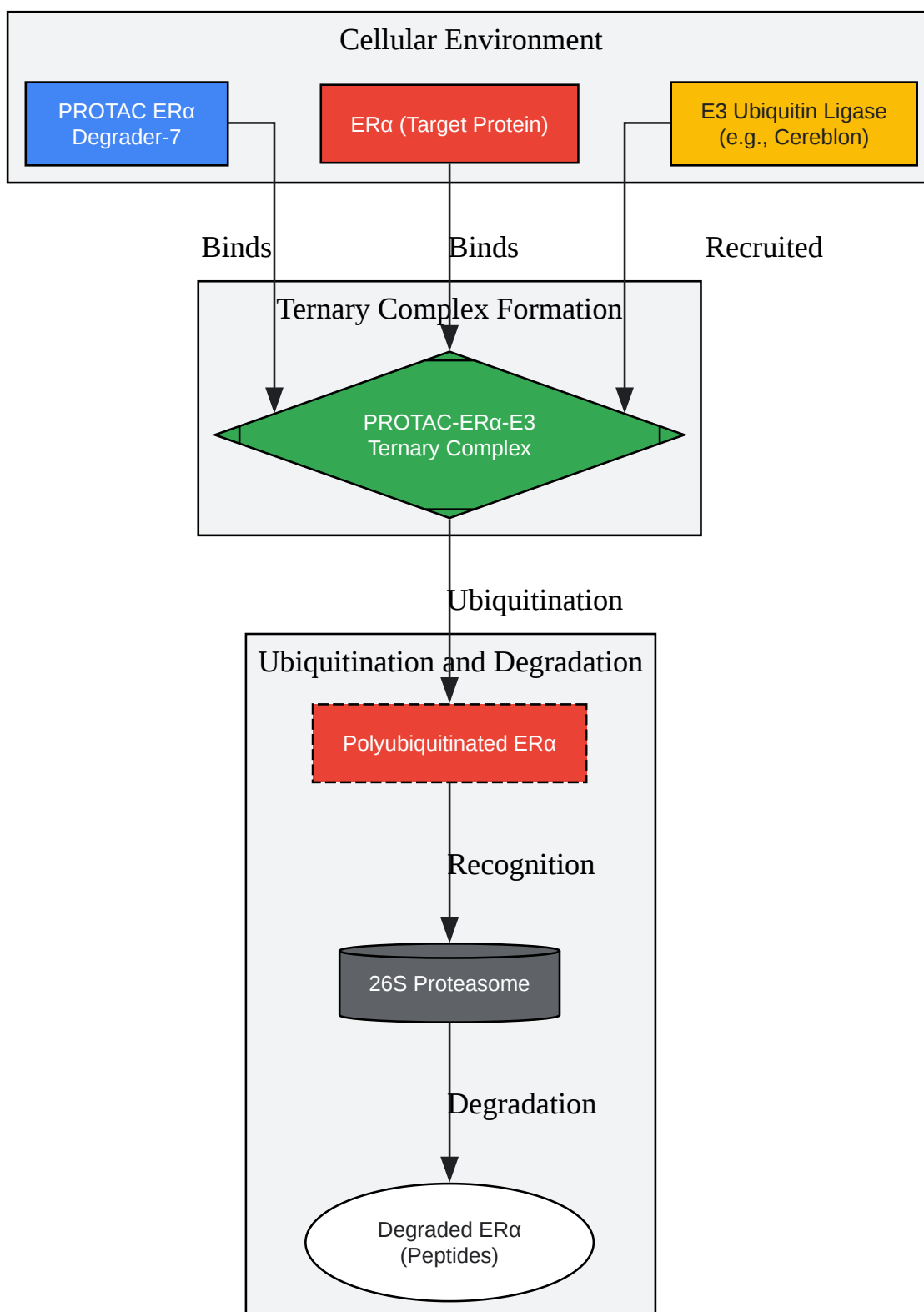
Quantitative Data

The efficacy of PROTAC ER α Degradar-7 in inducing the degradation of ER α has been quantified in cell-based assays. The key performance metrics are summarized in the table below.

Compound	Cell Line	DC ₅₀ (Degradation Concentration 50%)	D _{max} (Maximum Degradation)
PROTAC ERα Degrader-7 (compound i-320)	MCF-7	6 nM[1][2]	>90% (Potent degradation observed)

Signaling Pathway

The mechanism of action of PROTAC ERα Degrader-7 involves the hijacking of the ubiquitin-proteasome system to induce the degradation of ERα. The signaling pathway is illustrated below.

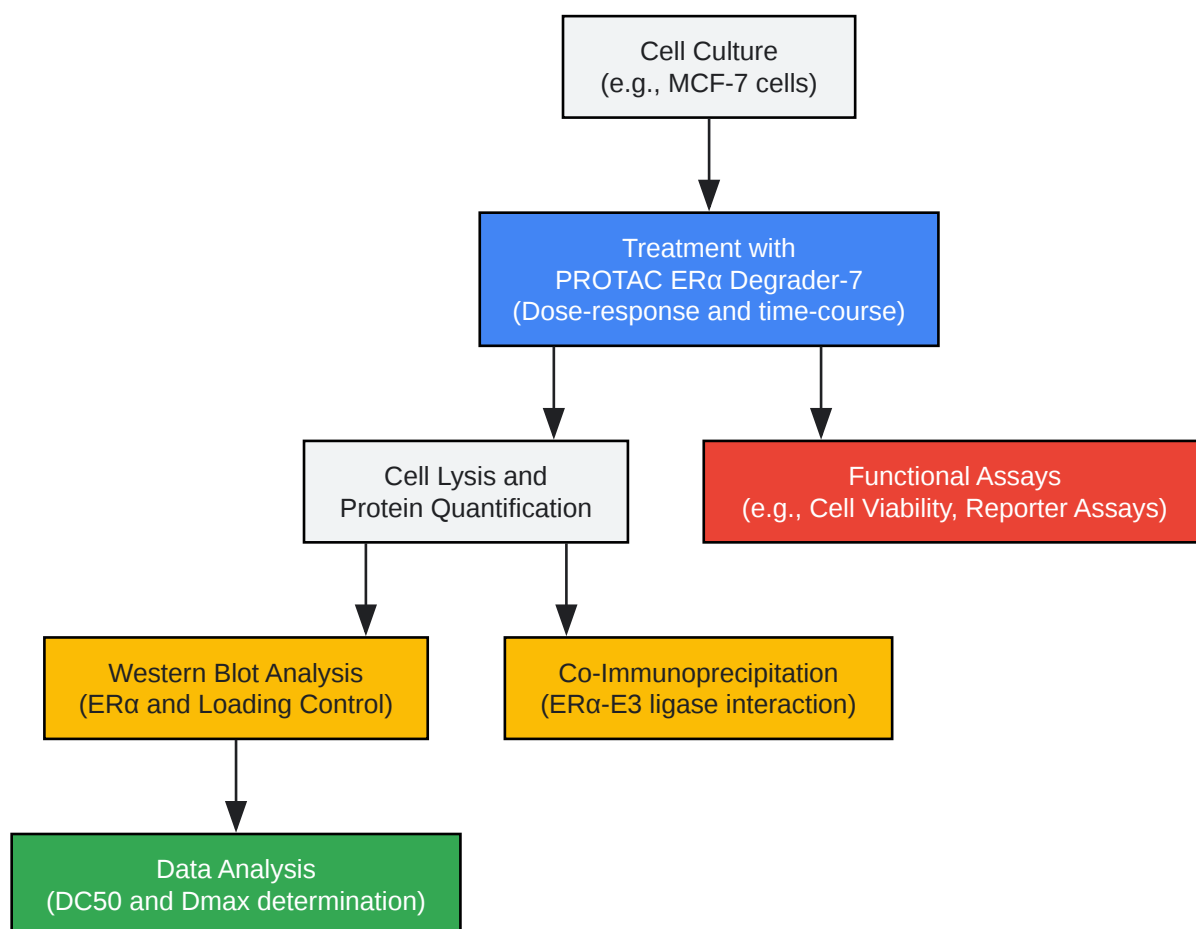


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Mechanism of PROTAC-induced ERα degradation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the activity of PROTAC ER α Degradar-7.



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Workflow for characterizing an ER α degrader.

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of PROTAC ER α Degradar-7 are provided below.

Protocol 1: Cell Culture and Treatment

- Cell Line: MCF-7 (ER α -positive human breast cancer cell line).

- Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Plating: Seed MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
- Treatment:
 - Prepare a stock solution of PROTAC ERα Degradar-7 in DMSO.
 - Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., for a dose-response curve: 0.1 nM to 1 μM).
 - Replace the culture medium with the medium containing the PROTAC or vehicle control (DMSO).
 - Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 2: Western Blot Analysis for ERα Degradation

- Cell Lysis:
 - After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
 - Add 100 μL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
 - Incubate on ice for 20 minutes.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

- SDS-PAGE and Transfer:
 - Load equal amounts of protein (20-30 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel.
 - Perform electrophoresis to separate the proteins.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.
 - Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) to ensure equal protein loading.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities using densitometry software to determine the extent of ERα degradation.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

- Cell Lysis:
 - Following treatment with PROTAC ER α Degradar-7, lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation:
 - Incubate the cell lysate with an anti-ER α antibody or an antibody against the E3 ligase (e.g., anti-Cereblon) overnight at 4°C with gentle rotation.
 - Add Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.
 - Wash the beads three to five times with Co-IP wash buffer to remove non-specifically bound proteins.
- Elution and Western Blotting:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Perform Western blot analysis on the eluted samples as described in Protocol 2.
 - Probe the membrane with antibodies against ER α and the E3 ligase to confirm their interaction in the presence of the PROTAC.

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References

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